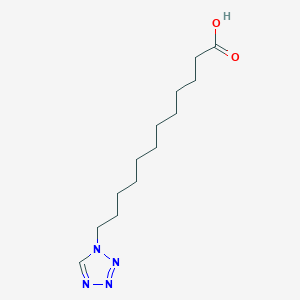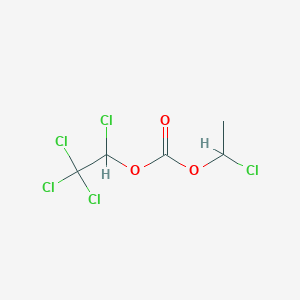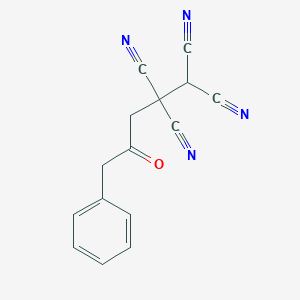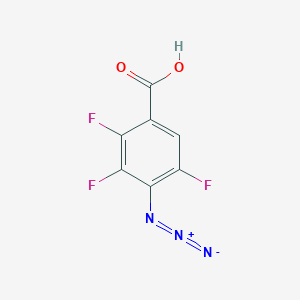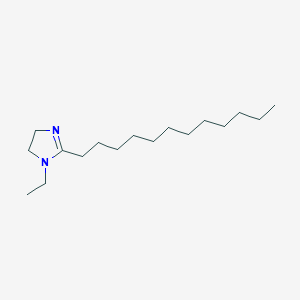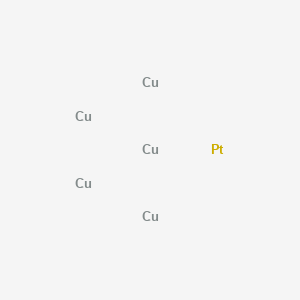
Copper;platinum
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper;platinum is a bimetallic compound that combines the properties of both copper and platinum. Copper is known for its excellent electrical and thermal conductivity, while platinum is renowned for its catalytic properties and resistance to corrosion. The combination of these two metals results in a compound with unique physical and chemical characteristics, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: Copper;platinum can be synthesized through various methods, including co-precipitation, chemical reduction, and electrochemical deposition. One common method involves the reduction of copper and platinum salts in the presence of a reducing agent such as hydrazine or sodium borohydride. The reaction conditions, such as temperature, pH, and concentration of the reactants, play a crucial role in determining the size and distribution of the resulting nanoparticles.
Industrial Production Methods: In industrial settings, this compound is often produced through electroplating, where a copper substrate is coated with a thin layer of platinum. This process involves the use of an electrolyte solution containing copper and platinum ions, and the application of an electric current to deposit the metals onto the substrate. The quality of the electroplated layer depends on factors such as the composition of the electrolyte, the current density, and the duration of the plating process .
化学反应分析
Types of Reactions: Copper;platinum undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can react with oxygen to form copper oxide and platinum oxide. In reduction reactions, this compound can be reduced to its metallic form using hydrogen gas or other reducing agents.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxygen, hydrogen, and various acids and bases. The reaction conditions, such as temperature and pressure, can significantly influence the reaction rates and the nature of the products formed.
Major Products Formed: The major products formed from the reactions of this compound include copper oxide, platinum oxide, and various copper and platinum salts. These products have distinct properties and can be used in different applications, such as catalysis and material science .
科学研究应用
Copper;platinum has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various reactions, including hydrogenation and oxidation reactions. In biology and medicine, this compound nanoparticles are explored for their antimicrobial properties and potential use in drug delivery systems. In industry, this compound is used in the production of electronic components, sensors, and fuel cells .
作用机制
The mechanism of action of copper;platinum involves its ability to facilitate electron transfer reactions. In catalytic processes, this compound acts as a catalyst by providing active sites for the reactants to interact, thereby lowering the activation energy and increasing the reaction rate. The molecular targets and pathways involved in these reactions depend on the specific application and the nature of the reactants .
相似化合物的比较
Copper;platinum can be compared with other bimetallic compounds such as copper;gold, platinum;palladium, and copper;silver. Each of these compounds has unique properties that make them suitable for specific applications. For example, copper;gold is known for its excellent electrical conductivity and biocompatibility, making it useful in medical devices. Platinum;palladium is highly effective in catalytic applications due to its superior catalytic activity. Copper;silver, on the other hand, is valued for its antimicrobial properties .
Conclusion
This compound is a versatile compound with a wide range of applications in science and industry. Its unique combination of properties makes it valuable in catalysis, electronics, medicine, and more. Understanding its preparation methods, chemical reactions, and mechanisms of action can help in developing new and innovative applications for this compound.
属性
CAS 编号 |
116391-73-2 |
|---|---|
分子式 |
Cu5Pt |
分子量 |
512.8 g/mol |
IUPAC 名称 |
copper;platinum |
InChI |
InChI=1S/5Cu.Pt |
InChI 键 |
QWSGLNSEIOTPNE-UHFFFAOYSA-N |
规范 SMILES |
[Cu].[Cu].[Cu].[Cu].[Cu].[Pt] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


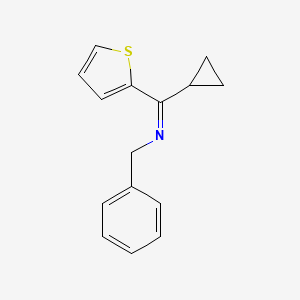
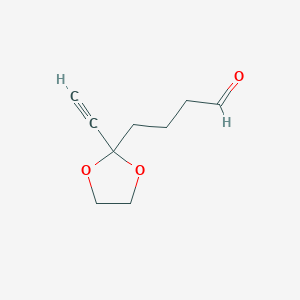
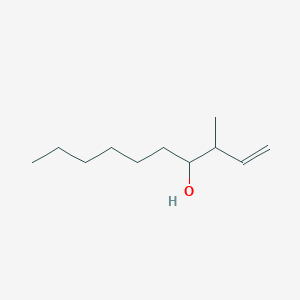
![1-(Hexadecyloxy)-3-{[2-(2-hydroxyethoxy)ethyl]amino}propan-2-ol](/img/structure/B14296053.png)
![6-(Chloromethyl)-1,5-dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B14296062.png)


![{2,5-Bis[(propan-2-yl)oxy]-2,5-dihydrofuran-2-yl}methanol](/img/structure/B14296080.png)
